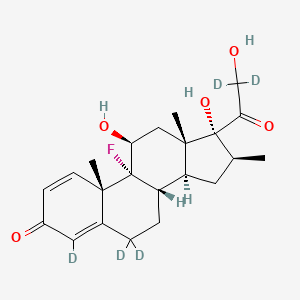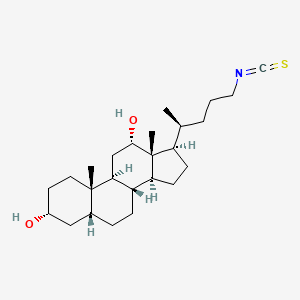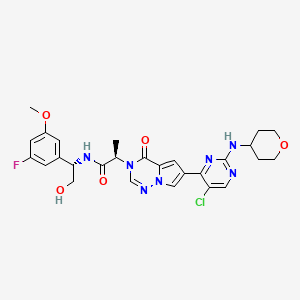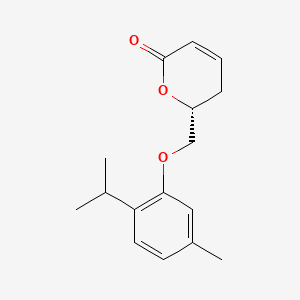
21-Acetyloxy Budesonide-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-Acetyloxy Budesonide-d8 is a deuterated derivative of Budesonide, a glucocorticoid used primarily for its anti-inflammatory properties. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is often used in research settings to study the metabolism and distribution of Budesonide in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetyloxy Budesonide-d8 typically involves the deuteration of Budesonide. The process begins with the preparation of Budesonide, which is then subjected to deuterium exchange reactions. The key steps include:
Deuterium Exchange: Budesonide is reacted with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Acetylation: The deuterated Budesonide is then acetylated using acetic anhydride in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. Parameters such as flow rate, temperature, and residence time are optimized to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
21-Acetyloxy Budesonide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
21-Acetyloxy Budesonide-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Budesonide.
Biology: Employed in metabolic studies to understand the biotransformation of Budesonide in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and elimination of Budesonide in the body.
Industry: Applied in the development of new formulations and drug delivery systems for Budesonide.
Mécanisme D'action
The mechanism of action of 21-Acetyloxy Budesonide-d8 is similar to that of Budesonide. It exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. The molecular targets include various inflammatory mediators and pathways involved in immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6β-Hydroxy 21-Acetyloxy Budesonide-d8
- Budesonide 21-Butyrate
- Budesonide 6-beta-Hydroxy
Comparison
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies. Compared to other similar compounds, it offers better insights into the pharmacokinetics and metabolism of Budesonide, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C27H36O7 |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1/i1D3,5D2,6D2,23D |
Clé InChI |
QZIYSFVNRMBENV-FTZHOXAGSA-N |
SMILES isomérique |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)




![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)





